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Compound of Interest

Compound Name:
N-Ethyl-2-methylquinoxalin-6-

amine

Cat. No.: B12075338 Get Quote

Disclaimer: Comprehensive data for the specific molecule, N-Ethyl-2-methylquinoxalin-6-
amine, is not readily available in public chemical databases and scientific literature. This guide

will provide an in-depth overview of the closely related parent compound, 2-methylquinoxalin-6-

amine, and its N-substituted analogs, focusing on their synthesis, chemical properties, and

biological activities, which are of significant interest to researchers in drug development.

Molecular Structure and CAS Number
The core structure of interest is 2-methylquinoxalin-6-amine.

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

CAS Number: 4188-17-4[1]

Canonical SMILES: CC1=NC2=C(C=C(C=C2)N)N=C1

The structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a

pyrazine ring, with a methyl group at position 2 and an amine group at position 6. The "N-Ethyl"

designation in the requested compound name implies the substitution of one of the hydrogen

atoms of this amine group with an ethyl group.
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Physicochemical Properties
Quantitative data for various N-substituted 2-methylquinoxalin-6-amine derivatives are

summarized below. These compounds are of interest due to their potential as antiproliferative

agents.
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Compound
ID

R¹ Group
(at position
2)

R² Group
(at position
6-amino)

Molecular
Formula

Yield (%)

Antiprolifer
ative
Activity
(Growth
Inhibition
%)

5a[2] Methyl Acetyl C₁₁H₁₁N₃O 85

Active in

some cell

lines

5b[2] Furan Acetyl C₁₃H₉N₃O₂ 92

Active in

some cell

lines

5f[2] Furan Phenylurea C₁₉H₁₄N₄O₂ 78

Active in

some cell

lines

6a[2] Furan
Phenylthioure

a
C₁₉H₁₄N₄OS 65 Active

6d[2] Furan

4-

Fluorophenylt

hiourea

C₁₉H₁₃FN₄O

S
72 Active

6h[2] Furan

4-

Chlorophenyl

urea

C₁₉H₁₃ClN₄O

₂
88 Active

6k[2] Furan

4-

Methoxyphen

ylurea

C₂₀H₁₆N₄O₃ 81 Active

6m[2] Furan

3,4-

Dimethoxyph

enylurea

C₂₁H₁₈N₄O₄ 75 Active

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12075338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis and biological evaluation of N-substituted 2-methylquinoxalin-6-amine

derivatives have been described in the scientific literature. A general experimental approach is

detailed below.[2]

General Synthesis of 2-Methylquinoxalin-6-amine
Analogs
The synthesis of the 2-methylquinoxalin-6-amine core typically involves the condensation of 4-

nitro-1,2-phenylenediamine with methylglyoxal. Subsequent reduction of the nitro group yields

the 2-methylquinoxalin-6-amine. N-substitution can then be achieved through various

reactions.

Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline

A solution of 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol is refluxed for 36-48

hours.

The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to

yield 2-methyl-6-nitroquinoxaline.

Step 2: Synthesis of 2-Methylquinoxalin-6-amine

2-Methyl-6-nitroquinoxaline is dissolved in ethanol, and a catalytic amount of palladium on

carbon (Pd/C) is added.

The mixture is subjected to hydrogenation (H₂) at room temperature for 6-8 hours.

The catalyst is removed by filtration, and the solvent is evaporated to yield 2-

methylquinoxalin-6-amine.

Step 3: N-Substitution at the 6-amino position

Urea formation: 2-Methylquinoxalin-6-amine is reacted with the desired isocyanate (R-NCO)

in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as

dichloromethane (DCM) for 12-24 hours.
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Thiourea formation: The amine is reacted with the desired isothiocyanate (R-NCS) in DCM

and refluxed.

Amide formation: The amine is reacted with an acyl chloride (R-COCl) in DCM.

Sulfonamide formation: The amine is reacted with a sulfonyl chloride (R-SO₂Cl) in the

presence of a base like triethylamine (TEA) in DCM.
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General Synthesis of N-Substituted 2-Methylquinoxalin-6-amine Analogs

Step 1: Quinoxaline Formation

Step 2: Nitro Reduction

Step 3: N-Substitution

4-Nitro-1,2-phenylenediamine
+ Methylglyoxal

2-Methyl-6-nitroquinoxaline

Ethanol, Reflux

2-Methylquinoxalin-6-amine

H₂, Pd/C, Ethanol

N-Substituted Quinoxaline
(Urea, Thiourea, Amide)

Urea Formation Thiourea Formation Amide Formation

Isocyanate (R-NCO) Isothiocyanate (R-NCS) Acyl Chloride (R-COCl)

Click to download full resolution via product page

Caption: General synthetic workflow for N-substituted 2-methylquinoxalin-6-amine analogs.

Antiproliferative Activity Assay
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The antiproliferative activity of the synthesized compounds is typically evaluated against a

panel of human cancer cell lines.

Cell Lines: A variety of cancer cell lines are used, such as A549 (lung), HT29 (colon), and

PC3 (prostate).[2]

Assay: The growth inhibition is measured using assays like the Sulforhodamine B (SRB)

assay or MTT assay.

Procedure:

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with the test compounds at a specific concentration (e.g., 20

µM) for a period of time (e.g., 72 hours).[2]

After the incubation period, the cells are fixed, and cell proliferation is determined by

staining with SRB and measuring the absorbance.

The percentage of growth inhibition is calculated relative to untreated control cells.

Biological Activity and Signaling Pathways
Certain N-substituted 2-methylquinoxalin-6-amine derivatives have demonstrated significant

antiproliferative activity. The underlying mechanism of action for some of these compounds

involves the induction of apoptosis (programmed cell death).[2]

Key observations include:

Caspase Activation: Treatment of cancer cells with active compounds leads to the activation

of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.

[2]

PARP Cleavage: The activation of caspases results in the cleavage of poly(ADP-ribose)

polymerase (PARP), a hallmark of apoptosis.[2]

Mcl-1 Dependent Apoptosis: The apoptotic response has been linked to the Mcl-1 protein, a

member of the Bcl-2 family that regulates apoptosis.[2]
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Proposed Apoptotic Pathway of Active Quinoxaline Derivatives

Active Quinoxaline
Derivative

Mcl-1 Regulation
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Caspase 3/7 Activation
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PARP Cleavage

Causes

Apoptosis

Click to download full resolution via product page

Caption: Proposed mechanism of apoptosis induction by active quinoxaline derivatives.

Conclusion
While specific data on N-Ethyl-2-methylquinoxalin-6-amine is scarce, the broader class of N-

substituted 2-methylquinoxalin-6-amine derivatives represents a promising scaffold in medicinal

chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated

antiproliferative activity through the induction of apoptosis, makes them valuable candidates for

further investigation in the development of novel anticancer therapeutics. Researchers and

drug development professionals can leverage the provided synthetic and screening protocols

as a foundation for exploring this chemical space further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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